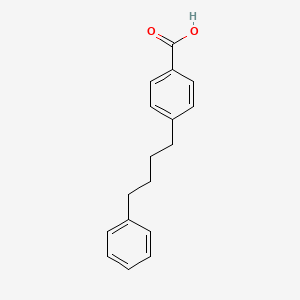

4-(4-Phenylbutyl)benzoic acid

Description

Significance within Aromatic Carboxylic Acid Chemistry and Bioactivity Research

Aromatic carboxylic acids are a cornerstone of organic chemistry, with benzoic acid itself being a fundamental structure. The introduction of a lipophilic phenylbutyl side chain to the para-position of benzoic acid, as in 4-(4-phenylbutyl)benzoic acid, creates a molecule with a distinct amphiphilic character. This dual nature, possessing both a polar carboxylic acid group and a nonpolar hydrocarbon tail, is a key area of investigation in fields like medicinal chemistry and material science. The carboxylic acid group can participate in hydrogen bonding and salt formation, crucial for solubility and interactions with biological targets, while the phenylbutyl group can engage in hydrophobic interactions, influencing how the molecule partitions within biological systems or self-assembles in materials.

The general class of benzoic acid derivatives is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. googleapis.comgoogle.com The specific structure of this compound makes it a subject of interest for its potential to modulate these activities. The flexible butyl linker allows the phenyl group to adopt various conformations, which can be critical for fitting into the binding sites of enzymes or receptors. Research into phenylalkanoic acids, a broader category to which this compound belongs, has shown that the length of the alkyl chain can significantly influence biological effects, such as the inhibition of certain enzymes. tandfonline.com

Historical Context and Current Research Trajectories in Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the study of its close analogues provides a rich historical and current research context. A notable analogue is 4-(4-phenylbutoxy)benzoic acid, which differs by the presence of an ether linkage between the butyl chain and the benzoic acid ring. This compound has been identified as a key intermediate in the synthesis of Pranlukast, an anti-asthma medication. google.comgoogle.com The synthesis of 4-(4-phenylbutoxy)benzoic acid has been the subject of various patents, indicating its commercial importance and the drive to find efficient and cost-effective production methods. google.comprepchem.com

Another area of active research is the use of compounds like this compound as building blocks in the synthesis of more complex molecules. For instance, it has been used as a starting material in the preparation of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide. prepchem.com This demonstrates its utility as a scaffold upon which further chemical modifications can be made to develop novel compounds with potentially desirable properties. The reactivity of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, opening up a wide array of synthetic possibilities.

Research Gaps and Future Perspectives for this compound Investigation

Future research should aim to fill these gaps. A thorough characterization of its physicochemical properties is a fundamental first step. Following this, a systematic investigation into its biological activities would be highly valuable. This could involve screening for antimicrobial, anti-inflammatory, and anticancer properties, given the activities observed in related benzoic acid derivatives. googleapis.comgoogle.com

Furthermore, the potential for this compound in materials science remains largely unexplored. Its amphiphilic nature suggests it could be a candidate for the formation of liquid crystals, micelles, or other self-assembled structures. Investigating these possibilities could lead to new applications in areas such as drug delivery or nanotechnology. The synthesis and study of a broader library of derivatives, with variations in the alkyl chain length and substitutions on the phenyl rings, would also provide a more comprehensive understanding of the structure-activity relationships within this chemical space.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present computed properties for the closely related analogue, 4-(4-Phenylbutoxymethyl)benzoic acid , to provide an illustrative example of the types of data relevant to this class of compounds.

Table 1: Computed Physicochemical Properties of 4-(4-Phenylbutoxymethyl)benzoic acid nih.gov

| Property | Value |

| Molecular Weight | 284.3 g/mol |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

| Exact Mass | 284.14124450 Da |

| Monoisotopic Mass | 284.14124450 Da |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 21 |

| Complexity | 289 |

Structure

3D Structure

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

4-(4-phenylbutyl)benzoic acid |

InChI |

InChI=1S/C17H18O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,18,19) |

InChI Key |

MFLFXVMUUMIQGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 4-(4-Phenylbutyl)benzoic Acid

The synthesis of this compound has been approached through various methodologies, including both established and novel routes. These methods often focus on building the core structure through convergent strategies, where different fragments of the molecule are synthesized separately and then combined.

Convergent Synthesis Strategies

Convergent synthesis is a common approach for constructing this compound and its derivatives. One documented method involves the reaction of a 4-phenylbutane derivative containing a leaving group at the 1-position with a p-hydroxybenzoate ester, followed by hydrolysis to yield the final acid. google.com The key challenge in this approach often lies in the efficient synthesis of the 4-phenylbutane intermediate with the desired leaving group. google.com

A novel synthetic route starts from β-bromophenylethane, which undergoes a Grignard reaction, followed by the addition of ethylene (B1197577) oxide, mesylation, substitution, and finally hydrolysis to produce this compound. google.com This pathway is noted for its use of readily available starting materials and a relatively short process. google.com

Another synthetic process for a related compound, 4-(4-phenylbutoxy)benzoic acid, starts with 4-chlorine-1-butanol and benzene (B151609). The first step involves the synthesis of 4-phenyl-n-butanol, which is then further reacted. google.com Similarly, a process for synthesizing 4-phenyl-1-butanol (B1666560), a key precursor, begins with tetrahydrofuran (B95107) and an acyl chloride, which react to form a 4-chlorobutanol ester. This intermediate, without purification, undergoes a Friedel-Crafts alkylation with benzene, followed by hydrolysis to yield 4-phenyl-1-butanol. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for improving the efficiency and yield of the synthesis of this compound and its precursors. For instance, in the synthesis of 4-(4-phenylbutoxy)benzoic acid from 4-chlorine-1-butanol, specific catalysts are employed in different steps to enhance reaction efficiency. Ferrous sulfate (B86663) is used in the initial step, followed by lithium chloride and manganese chloride in subsequent steps. google.com This catalytic approach is reported to reduce the use of hazardous solvents and either lower energy consumption or shorten reaction times. google.com

In the synthesis of 4-phenyl-1-butanol from tetrahydrofuran, the Friedel-Crafts alkylation step is catalyzed by aluminum trichloride. google.com The molar ratio of the catalyst to tetrahydrofuran, the amount of benzene used as a reactant and solvent, the reaction temperature (0–50 °C, preferably 0–20 °C), and the reaction time (3–5 hours) are all critical parameters that are optimized. google.com The subsequent hydrolysis of the 4-phenyl-butanol ester is carried out under alkaline conditions using bases like NaOH or KOH in a solvent such as ethanol (B145695) or methanol (B129727) at temperatures ranging from 0-60 °C (preferably 20-60 °C). google.com One specific example of a hydrolysis step reports a 95% yield when using a 25% NaOH solution in ethanol and heating to reflux for 3 hours. google.com

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile starting material for the synthesis of various derivatives and structurally related analogues through functional group interconversions and modifications to its core structure.

Functional Group Interconversions (e.g., N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide)

A notable derivatization of this compound is its conversion to N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide. prepchem.com This transformation involves the initial conversion of the carboxylic acid to its corresponding acid chloride. This is achieved by treating the acid with oxalyl chloride in dry benzene with a catalytic amount of DMF. prepchem.com The resulting crude acid chloride is then reacted with N-phenylhydroxylamine in a mixture of THF and water with triethylamine (B128534) as a base. prepchem.com The reaction is initially stirred at 0°C and then allowed to warm to room temperature overnight. prepchem.com After purification, which includes washing with aqueous solutions and recrystallization, the final product, N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide, is obtained with a reported yield of 51%. prepchem.com

Preparation of Structurally Related Analogues (e.g., with altered side chains or ring substitutions)

The core structure of this compound can be modified to create a wide range of analogues. These modifications can involve altering the length or composition of the butyl side chain or introducing various substituents onto the phenyl rings.

Research into analogues has explored the impact of different N-side-chains on biological activity. acs.org For instance, a series of analogues were synthesized with varying N-side-chains including methyl, ethyl, benzyl, 2-phenylethyl, 3-phenylpropyl, and 4-phenylbutyl. acs.org The synthesis of these compounds was achieved through a double Mannich reaction. acs.org

Furthermore, other structural modifications include the introduction of different functional groups or heterocyclic rings. For example, research has been conducted on the synthesis of benzoic acid analogues containing a 1,2,4-oxadiazole (B8745197) ring. researchgate.net Another study details the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogues and their derived oxadiazole, triazole, and pyrrole (B145914) ring systems. nih.gov The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide represents an analogue with both a modified side chain and a substituted phenyl ring. smolecule.com

Advanced Synthetic Techniques and Method Development

The development of advanced synthetic techniques aims to improve the efficiency, selectivity, and environmental friendliness of chemical syntheses. While specific advanced techniques for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in organic synthesis suggest the potential application of methods like catalytic C-H activation, flow chemistry, and novel coupling reactions to streamline its production and the synthesis of its analogues. The development of one-pot, multi-component reactions is a significant area of advancement, as it allows for the synthesis of complex molecules from simple precursors in a single step, often with high atom economy. researchgate.net

Despite a comprehensive search for spectroscopic data related to the chemical compound "this compound," specific experimental details for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses are not available in the public domain. Synthesis methods and data for analogous but structurally distinct benzoic acid derivatives were found, but these are insufficient to construct a scientifically accurate article focused solely on the target compound as requested by the detailed outline.

The required ¹H-NMR, ¹³C-NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) data are essential for a thorough elucidation of its molecular structure and fragmentation pathways. Without access to this specific experimental information, a detailed and accurate analysis as per the provided outline cannot be generated.

Therefore, this article cannot be completed at this time due to the absence of the necessary scientific data for "this compound."

Molecular Structure Elucidation and Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-(4-Phenylbutyl)benzoic acid. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The spectrum for this compound is characterized by several key absorption bands that confirm its structure, which includes a carboxylic acid group, a phenyl ring, a substituted benzene (B151609) ring, and an aliphatic butyl chain.

The most distinct feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which arises from the hydrogen-bonded hydroxyl group. This typically appears as a very broad band in the region of 3300 to 2500 cm⁻¹. Another key indicator is the sharp and strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which is generally observed between 1710 and 1680 cm⁻¹.

The presence of aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are seen in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic butyl chain is identified by C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Sharp, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores in this molecule—the phenyl group and the benzoic acid moiety—are responsible for its UV absorption profile.

The spectrum is expected to show strong absorption in the UV region, typically between 200 and 400 nm. nih.gov This absorption is primarily due to π → π* electronic transitions within the aromatic rings and the carbonyl group of the carboxylic acid. The benzene ring itself typically has absorption bands around 204 nm and 256 nm. For benzoic acid, a characteristic absorption band is often observed around 230 nm. researchgate.net The substitution on the benzoic acid ring and the presence of the second phenyl group can cause a slight shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity.

Table 2: Electronic Transitions in this compound

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

|---|---|---|

| Benzoic Acid Moiety | π → π* | ~230 - 240 nm |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of benzoic acid derivatives. upb.rohelixchrom.com

In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) added to ensure the carboxylic acid remains in its protonated form. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 220 nm or 254 nm. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% acid (e.g., TFA) |

| Detection | UV at 220 nm or 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC-MS analysis of this compound. scispace.comnih.gov This process converts the polar carboxylic acid group into a more volatile, nonpolar ester or silyl (B83357) ether. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. nih.gov

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column, often one with a nonpolar stationary phase like 5% diphenyl-95% dimethylsiloxane. scispace.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 4: General GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with TMCS nih.gov |

| Column | Capillary column (e.g., 5% diphenyl-95% dimethylsiloxane) scispace.com |

| Carrier Gas | Helium scispace.com |

| Injection Mode | Split |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Structure Activity Relationship Sar Studies of 4 4 Phenylbutyl Benzoic Acid Derivatives

Rational Design of Analogues for SAR Exploration

The rational design of analogues is a strategic process that aims to systematically explore the chemical space around a lead compound to understand how different structural modifications impact its biological activity. For a molecule like 4-(4-phenylbutyl)benzoic acid, this process would involve creating a library of related compounds where specific parts of the molecule are altered. The design of these analogues is guided by hypotheses about how the molecule interacts with its biological target.

Key areas for modification on the this compound scaffold include:

The Alkyl Linker: The four-carbon (butyl) chain provides significant conformational flexibility. Analogues could be designed by varying the length of this chain (e.g., from ethyl to hexyl) to determine the optimal distance between the two aromatic rings. Additionally, introducing rigidity into the linker, for instance by incorporating double bonds or cyclic structures, could help to lock the molecule into a more active conformation.

The Phenyl Rings: Both the terminal phenyl ring and the phenyl ring of the benzoic acid moiety can be substituted with various functional groups. These substitutions can probe the electronic, steric, and hydrophobic requirements of the binding site.

The Carboxylic Acid Group: This functional group is often crucial for interaction with biological targets, for example, by forming hydrogen bonds or salt bridges. Analogues could replace the carboxylic acid with other acidic groups (like a tetrazole) or convert it into an ester or amide to assess the importance of its acidic nature.

A hypothetical set of rationally designed analogues for an initial SAR exploration is presented in the table below.

Table 1: Hypothetical Analogues of this compound for Initial SAR Studies

| Compound ID | Modification from Parent Compound | Rationale for Design |

|---|---|---|

| Parent | This compound | Lead Compound |

| A-1 | 4-(3-Phenylpropyl)benzoic acid | Shorten alkyl chain to probe optimal length |

| A-2 | 4-(5-Phenylpentyl)benzoic acid | Lengthen alkyl chain to probe optimal length |

| A-3 | 4-((E)-4-Phenylbut-3-en-1-yl)benzoic acid | Introduce rigidity to the linker |

| B-1 | 4-(4-(4-Chlorophenyl)butyl)benzoic acid | Add electron-withdrawing group to terminal ring |

| B-2 | 4-(4-(4-Methoxyphenyl)butyl)benzoic acid | Add electron-donating group to terminal ring |

| C-1 | 2-Chloro-4-(4-phenylbutyl)benzoic acid | Introduce substituent on the benzoic acid ring |

Influence of Substituent Effects on Biological Activity

Substituents on the aromatic rings of a molecule can profoundly influence its biological activity by altering its electronic properties, lipophilicity, and steric profile. The strategic placement of different functional groups on the phenyl rings of this compound can provide valuable insights into the nature of the ligand-target interaction.

The effects of these substituents are often categorized as:

Electronic Effects: Electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl, -F) or nitro groups (-NO2), decrease the electron density of the aromatic ring. Conversely, electron-donating groups (EDGs), like methoxy (-OCH3) or amino (-NH2) groups, increase it. These changes can affect the strength of interactions like hydrogen bonds or π-π stacking with the target protein. For instance, the acidity of the carboxylic acid group can be modulated by substituents on the benzoic acid ring, which in turn can affect its binding affinity.

Steric Effects: The size and shape of a substituent can influence how well the molecule fits into its binding pocket. Bulky substituents, such as a tert-butyl group, may cause steric hindrance and prevent optimal binding. Conversely, in some cases, a larger group may be necessary to fill a specific hydrophobic pocket in the target, thereby increasing activity.

The following table illustrates hypothetical effects of various substituents on the biological activity of this compound derivatives.

Table 2: Illustrative Influence of Substituents on Biological Activity

| Compound ID | Substituent and Position | Expected Effect on Activity | Rationale |

|---|---|---|---|

| Parent | None | Baseline | Reference Compound |

| B-1 | 4'-Chloro | Potentially Increased | EWG may enhance binding; increased hydrophobicity |

| B-2 | 4'-Methoxy | Potentially Increased/Decreased | EDG alters electronics; potential for H-bonding |

| B-3 | 4'-Trifluoromethyl | Potentially Increased | Strong EWG and hydrophobic group |

| C-1 | 2-Chloro | Potentially Decreased | Steric hindrance near the carboxylic acid |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a biological target. For a flexible molecule like this compound, the butyl linker allows for a wide range of possible conformations. The two phenyl rings can adopt various spatial arrangements relative to each other due to rotation around the single bonds of the alkyl chain.

Conformational analysis of this compound and its derivatives would aim to:

Identify the low-energy conformations in solution.

Determine the likely bioactive conformation through methods like X-ray crystallography of the ligand-target complex or molecular modeling.

Understand how structural modifications, such as introducing rigidity into the linker, can pre-organize the molecule into the bioactive conformation, thus reducing the entropic penalty of binding and potentially increasing affinity.

For biphenyl-like structures, the dihedral angle between the two rings is a key conformational parameter. libretexts.org While not a true biphenyl, the flexible linker in this compound allows for a similar consideration of the relative orientation of the two phenyl moieties. The energetic landscape of these conformations can be complex, with multiple low-energy states accessible to the molecule. researchgate.netic.ac.uk This flexibility can be advantageous, allowing the molecule to adapt to different binding sites, but it can also be a disadvantage due to the associated entropic cost of fixing a single conformation upon binding. nih.gov

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational chemistry provides powerful tools to rationalize and predict the SAR of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that seeks to find a mathematical relationship between the chemical properties of a set of molecules and their biological activity. tandfonline.com

To build a QSAR model for this compound derivatives, one would:

Synthesize and test a series of analogues for their biological activity (e.g., IC50 values).

Calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Hydrophobicity: logP

Electronic properties: Hammett constants (σ), dipole moment

Steric properties: Molar refractivity (MR), Taft steric parameters (Es)

Topological indices: Connectivity indices that describe the branching of the molecule.

Use statistical methods, such as multiple linear regression, to derive an equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation might look like this: log(1/IC50) = c1(logP) - c2(σ) + c3*(MR) + constant

This equation would suggest that biological activity increases with increasing hydrophobicity (logP) and molar refractivity (MR), and decreases with increasing electron-withdrawing character (σ). Such a model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. researchgate.net

Table 3: Hypothetical Data for a QSAR Study

| Compound ID | log(1/IC50) | logP | σ (at 4'-position) | MR |

|---|---|---|---|---|

| Parent | 5.0 | 4.5 | 0.00 | 1.03 |

| B-1 | 5.5 | 5.2 | 0.23 | 1.08 |

| B-2 | 5.2 | 4.4 | -0.27 | 1.09 |

| B-4 | 4.8 | 4.6 | 0.06 | 0.98 |

This table provides an example of the type of data that would be used to generate a QSAR model, linking the measured biological activity to calculated physicochemical properties.

Pharmacological and Biological Activity Profiles in Vitro and Preclinical in Vivo

Antimicrobial Activity

The antimicrobial potential of benzoic acid and its derivatives is well-documented, with activity observed against a range of pathogenic microorganisms.

Research into benzoic acid derivatives has demonstrated varying degrees of efficacy against several clinically important bacteria. For instance, certain pyrazole (B372694) derivatives of benzoic acid have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. researchgate.net Some of these compounds have been shown to be bactericidal, a property often associated with targeting the bacterial cell wall. researchgate.net The plausible mechanism of action for some of these derivatives is the permeabilization of the cell membrane. researchgate.net

Studies on other related compounds, such as 4-n-alkyloxybenzoic acids, have also reported antibacterial activity against S. aureus. The activity of these compounds is influenced by the length of the alkyl chain. Similarly, 4-hydroxybenzoic acid has been identified as an antimicrobial substance. nih.gov Benzoic acid derivatives have also been investigated for their activity against Gram-negative bacteria like Acinetobacter baumannii, a pathogen of significant concern due to its high rates of antibiotic resistance. google.com

While specific data for 4-(4-Phenylbutyl)benzoic acid is not available, the general structure suggests potential antibacterial properties that would warrant further investigation.

Benzoic acid derivatives have also been explored for their antifungal capabilities. Studies have shown that certain derivatives exhibit activity against the opportunistic fungal pathogen Candida albicans. nih.gov For example, lanceaefolic acid methyl ester, a benzoic acid derivative, displayed a minimal inhibitory concentration (MIC) value of 100 microg/mL against C. albicans. nih.gov The antifungal activity of these compounds is often linked to their ability to inhibit fungal-specific enzymes, such as CYP53. nih.gov The lipophilicity of the compound, influenced by substituents on the benzoic acid ring, can play a crucial role in its antifungal potency.

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Several benzoic acid derivatives have demonstrated promising anti-biofilm activity. Certain pyrazole derivatives of benzoic acid have been shown to be effective at both inhibiting the formation of and eradicating existing biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, some of these compounds showed very strong biofilm inhibition at various concentrations, including at sub-MIC levels. nih.gov Furthermore, studies on other benzoic acid derivatives have revealed their potential to inhibit biofilm formation in pathogens like Klebsiella pneumoniae by targeting adhesin proteins. nih.gov For instance, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid demonstrated significant biofilm inhibitory effects. nih.gov Another related compound, 4-ethoxybenzoic acid, has been shown to inhibit S. aureus biofilm formation and even enhance the biofilm's susceptibility to vancomycin. exlibrisgroup.com

Modulatory Effects on Enzyme Systems

Benzoic acid derivatives have been shown to interact with and modulate the activity of various enzyme systems. For example, 4-vinylbenzoic acid has been investigated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The study revealed that it could inhibit both the monophenolase and diphenolase activities of the enzyme through a reversible, mixed-II type inhibition mechanism. nih.gov

Another study on 4-phenyl-3-butenoic acid, a structurally similar compound, demonstrated its ability to inhibit peptidylglycine alpha-monooxygenase (PAM), an enzyme crucial for the biosynthesis of certain neuropeptides. nih.gov Furthermore, a more complex sulfonylamino-benzoate derivative has been shown to inhibit biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential mechanism for antibacterial action. semanticscholar.org These findings indicate that the benzoic acid scaffold can be a versatile platform for developing enzyme inhibitors.

Anti-inflammatory and Analgesic Research Paradigms

The anti-inflammatory and analgesic properties of compounds are often evaluated in preclinical models. Research on 4-phenyl-3-butenoic acid has demonstrated its anti-inflammatory activity in a rat model of carrageenan-induced edema. nih.gov This effect is thought to be linked to its inhibition of the PAM enzyme, which is involved in the synthesis of pro-inflammatory neuropeptides. nih.gov Importantly, the anti-inflammatory action of this compound was not found to be a result of cyclooxygenase (COX) inhibition, the mechanism of action for many common non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A patent for certain benzoic acid derivatives has also claimed their utility for treating inflammatory conditions and pain, including headaches. google.com Additionally, studies on 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid have highlighted its potent anti-inflammatory properties, which are attributed to the inhibition of mast cell degranulation and the reduction of pro-inflammatory cytokine secretion. chemicalbook.com

Cytotoxic Activity and Anti-proliferative Effects in Cell Lines

The potential of benzoic acid derivatives as anticancer agents has been explored in various studies. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to significantly suppress the viability of breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov The mechanism of action for these compounds was found to involve the induction of cell-cycle arrest at the G2/M phase and apoptosis. nih.gov

Another study on ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) demonstrated notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov This compound was found to induce apoptosis in MCF-7 cells, evidenced by the activation of pro-apoptotic genes. nih.gov The cytotoxic effects of benzoic acid itself have been tested on a panel of ten different cancer cell lines, with IC50 values varying significantly between the cell lines, suggesting a degree of selectivity. dergipark.org.tr

The following table summarizes the cytotoxic activity of benzoic acid on various cancer cell lines after 72 hours of exposure:

| Cell Line | Cancer Type | IC50 (µg/ml) |

| MG63 | Bone Cancer | 85.54±3.17 |

| CRM612 | Lung Cancer | 104.9±11.41 |

| A673 | Bone Cancer | 134.7±12.19 |

| Phoenix | Kidney Epithelial (Control) | 231.16±25.25 |

| PC3 | Prostate Cancer | 237.1±21.57 |

| HeLa | Cervical Cancer | 258.9±19.45 |

| SW48 | Colon Cancer | 321.6±28.74 |

| HT29 | Colon Cancer | 398.5±35.49 |

| CaCO2 | Colon Cancer | 421.3±39.87 |

| HUH7 | Liver Cancer | 512.8±45.67 |

| 2A3 | Pharyngeal Cancer | 670.6±43.26 |

Data adapted from a study on the cytotoxic effect of benzoic acid. dergipark.org.tr

Other Mechanistic Biological Investigations (e.g., Proteostasis Modulation for Analogues like 4-Phenylbutyric Acid)

4-Phenylbutyric acid (4-PBA), an analogue of this compound, is a small molecule fatty acid that has been extensively studied for its role as a chemical chaperone and a modulator of proteostasis. It is an FDA-approved drug for the treatment of urea (B33335) cycle disorders and is investigated for a wide range of other diseases due to its ability to alleviate endoplasmic reticulum (ER) stress. The primary mechanism of 4-PBA involves preventing the aggregation of misfolded or unfolded proteins, thereby supporting the protein folding capacity of the ER.

The accumulation of misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a cellular signaling pathway aimed at restoring ER homeostasis. However, if the stress is prolonged or overwhelming, the UPR can initiate apoptosis, or programmed cell death. 4-PBA is thought to function by interacting with the exposed hydrophobic regions of misfolded proteins, which helps to stabilize them, prevent aggregation, and facilitate proper folding. This action reduces the load on the ER, thereby attenuating the UPR and subsequent cellular damage.

In addition to its chaperone activity, 4-PBA is also recognized as a histone deacetylase (HDAC) inhibitor, which may contribute to its therapeutic effects by altering gene expression. Preclinical research across various in vitro and in vivo models has demonstrated the potential of 4-PBA to mitigate pathologies associated with protein misfolding and ER stress, such as neurodegenerative diseases, diabetes, and periodontitis.

Studies using cell culture models have provided significant insights into the molecular mechanisms of 4-PBA. It has been shown to reduce the expression of key ER stress markers and protect cells from apoptosis.

Table 1: Effects of 4-Phenylbutyric Acid (4-PBA) on ER Stress Markers in In Vitro Models

| Cell Model | Condition / Inducer | 4-PBA Concentration | Key ER Stress Markers | Quantitative Results |

|---|---|---|---|---|

| Human Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) | Not Specified | GRP78, PERK, ATF4, CHOP | Significant downregulation of all markers. |

| ERp57 Knockout Chondrocytes | Genetic (ERp57 KO) | 50 mM | BiP, Chop, IRE1 | Reduced protein expression to or below control levels. |

| C28/I2 Chondrocytes | Thapsigargin (Tg, 10 μM) | 10, 20, 50 mM | BiP, Chop, ATF6 | Dose-dependent reduction in ER stress marker protein levels. |

Data sourced from multiple preclinical studies.

Animal models of various diseases have corroborated the in vitro findings, demonstrating the therapeutic potential of 4-PBA in a complex biological system.

In a rat model of streptozotocin-induced diabetes, treatment with 4-PBA was found to protect pancreatic β-cells from apoptosis by reducing the severity of ER stress. This was evidenced by a decrease in blood glucose concentration and an increase in fasting insulin (B600854) levels in the treated group. Furthermore, the expression of pro-apoptotic proteins like caspase-3 and Bax was suppressed, while the anti-apoptotic protein Bcl-2 was enhanced.

Similarly, in a rat model of periodontitis induced by lipopolysaccharide (LPS), local administration of 4-PBA successfully rescued alveolar bone resorption. This therapeutic effect was attributed to the suppression of ER stress and inflammation, alongside the restoration of periodontal ligament stem cell function.

Research in a mouse model of Dent Disease-1, a genetic kidney disorder, showed that 4-PBA treatment significantly reduced low-molecular-weight proteinuria. This finding suggests that 4-PBA's role in stabilizing protein folding can be beneficial in managing diseases caused by protein trafficking defects.

Table 2: Effects of 4-Phenylbutyric Acid (4-PBA) in Preclinical Animal Models

| Animal Model | Disease/Condition | 4-PBA Dosage | Key Findings | Quantitative Outcome |

|---|---|---|---|---|

| Sprague-Dawley Rats | Streptozotocin-induced Diabetes | Not Specified | Protected pancreatic β-cells from apoptosis by attenuating ER stress. | Gradually decreased blood glucose; increased fasting insulin levels. |

| Rats | LPS-induced Periodontitis | Not Specified | Rescued alveolar bone resorption and restored PDLSC function. | Not specified. |

| Clcn5 Knock-in Mice | Dent Disease-1 | Not Specified | Reduced low-molecular-weight proteinuria. | Significantly decreased β-2-microglobulin excretion. |

| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not Specified | Derivatives C4 and C5 inhibited amyloid aggregation of recombinant mutant SOD1 in vitro. | No significant effect on disease progression in vivo. |

Data compiled from various preclinical studies.

While derivatives of 4-PBA have shown promise in vitro, such as inhibiting the amyloid aggregation of mutant SOD1, these effects did not translate to improved disease outcomes in an in vivo model of Amyotrophic Lateral Sclerosis (ALS). This highlights the complexity of translating in vitro efficacy to in vivo therapeutic benefit. However, in models of Alzheimer's disease, 4-PBA has been shown to decrease amyloid plaque pathology and improve cognition.

Molecular Targets and Mechanisms of Action

Identification of Direct Molecular Targets

Research into compounds with similar structural motifs, such as other benzoic acid derivatives and phenyl-substituted fatty acids, points toward several classes of proteins as potential direct targets.

One such class is protein phosphatases. For instance, certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) proteins, a group of dual-specific phosphatases that are key regulators of cytoskeleton dynamics. nih.gov Another potential target is Peptidylglycine α-amidating monooxygenase (PAM), an enzyme that was irreversibly inhibited by the related compound 4-phenyl-3-butenoic acid (PBA). nih.gov

Ion channels, particularly those in the Transient Receptor Potential (TRP) family, represent another plausible target. The TRPA1 ion channel, a sensor for pain, itch, and inflammation, is activated by a wide array of chemical compounds. nih.govrupress.org Many TRPA1 agonists are electrophiles that covalently modify cysteine or lysine (B10760008) residues in the N-terminus of the channel. nih.govrupress.orgmdpi.com While 4-(4-Phenylbutyl)benzoic acid is not a potent electrophile, the TRPA1 channel also possesses binding sites for non-electrophilic ligands, often located in hydrophobic pockets within the transmembrane domains. mdpi.com The structural characteristics of this compound, featuring a phenylbutyl tail and a benzoic acid head, make interactions with such pockets conceivable.

| Potential Target Class | Specific Example | Evidence from Related Compound | Potential Mechanism |

|---|---|---|---|

| Enzyme (Phosphatase) | Slingshot (SSH) | Rhodanine-scaffold benzoic acid derivatives act as inhibitors. nih.gov | Competitive inhibition. |

| Enzyme (Monooxygenase) | Peptidylglycine α-amidating monooxygenase (PAM) | 4-phenyl-3-butenoic acid is an irreversible inhibitor. nih.gov | Inhibition of enzyme activation. |

| Ion Channel | TRPA1 | TRPA1 is modulated by a wide variety of structurally diverse ligands. rupress.orgmdpi.com | Allosteric modulation via binding to hydrophobic pockets. |

Investigation of Intracellular Signaling Pathways

The interaction of a compound with a direct molecular target often initiates a cascade of events through intracellular signaling pathways. Studies on 4-phenyl-3-butenoic acid (PBA), a close structural analog, provide significant insight into the pathways potentially modulated by this compound.

PBA has been shown to modulate stress-activated members of the mitogen-activated protein kinase (MAPK) family, which are crucial in regulating cell proliferation. nih.gov Specifically, PBA can affect the activation of p38 MAPK and c-Jun N-terminal kinase (JNK). nih.gov In certain tumorigenic cells, PBA was found to decrease the activation of JNK without affecting its activation in non-tumorigenic cells. nih.gov This modulation of key signaling pathways that control cell growth and apoptosis highlights a potential mechanism of action for related compounds. nih.gov The link between these signaling pathways and inflammation is well-established, and the anti-inflammatory effects of PBA have also been noted. nih.gov

Cellular Permeability and Subcellular Localization Studies

For a compound to interact with intracellular targets, it must first cross the cell membrane. The permeability of aromatic carboxylic acids like this compound is governed by principles described by the pH-partition hypothesis. nih.govsigmaaldrich.com This theory posits that only the neutral, protonated form of an acid can readily diffuse across the lipid bilayer. However, research has shown that the charged anionic form also permeates the membrane, albeit at a much slower rate. nih.gov At physiological pH, which is typically above the pKa of a carboxylic acid, the total permeation can be significantly influenced by the anion. nih.gov

The permeability of benzoic acid has been shown to be highly sensitive to the lipid composition of the membrane, with factors like acyl chain length and unsaturation affecting membrane fluidity and thus transport rates. nih.govresearchgate.net The inclusion of cholesterol can also influence the permeability of bulky compounds. researchgate.net

Once inside the cell, the compound's location is critical. Studies on the biosynthesis of methylbenzoate (an ester of benzoic acid) in snapdragon flowers utilized immunolocalization to find the responsible enzyme, S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov This enzyme was found to be located in the cytosol, which strongly implies that its substrate, benzoic acid, must be present in the cytosol. nih.gov By extension, it is highly probable that this compound, upon entering a cell, would also primarily localize to the cytosol.

Role in pH Homeostasis Perturbation within Microbial Cells

Microorganisms dedicate significant energy to maintaining a stable internal pH, a state known as pH homeostasis. nih.govnih.gov They achieve this by actively pumping protons out of the cytoplasm to counteract influx from an acidic environment. nih.gov Weak acids, including benzoic acid and likely this compound, can disrupt this delicate balance.

The mechanism of action is well-understood for food preservatives like benzoic acid. In its protonated (neutral) state, the acid can diffuse across the microbial cell membrane. nih.gov Upon entering the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and its corresponding anion. This process leads to two detrimental effects:

Cytoplasmic Acidification : The release of protons lowers the internal pH, which can damage proteins and DNA and inhibit metabolic processes. nih.gov

Anion Accumulation : The charged anion is less able to diffuse back out of the cell and accumulates intracellularly, leading to osmotic stress and specific anion toxicity.

This ability to perturb pH homeostasis is a key component of the antimicrobial activity of many weak organic acids.

Exploration of DNA/RNA Interactions and Modulation

While there is no direct evidence that this compound itself binds to DNA or RNA, it can serve as a ligand in metal complexes that do exhibit such interactions. Furthermore, other classes of aromatic compounds with certain structural similarities are known to be DNA-interactive agents.

Organotin Complexes : Carboxylic acids can form complexes with organotin(IV) moieties. These resulting organotin(IV) carboxylates have been studied for their interaction with DNA. sphinxsai.comnih.gov The binding is non-covalent and can occur through several modes:

Intercalation : The planar aromatic parts of the complex insert between the base pairs of the DNA double helix. sphinxsai.comresearchgate.net

Groove Binding : The complex fits into the major or minor grooves of the DNA helix. researchgate.net

Electrostatic Interactions : Positively charged parts of the complex interact with the negatively charged phosphate (B84403) backbone of DNA. sphinxsai.comresearchgate.net

The specific mode and strength of the interaction depend on the geometry of the tin atom and the nature of the organic groups attached to it. researchgate.net

| Compound Class | Primary Interaction Mode(s) | Target Nucleic Acid Structures |

|---|---|---|

| Organotin(IV) Complexes | Intercalation, Groove Binding, Electrostatic. sphinxsai.comresearchgate.net | Duplex DNA. nih.gov |

| 1,3,4-Oxadiazole Derivatives | Intercalation. nih.govresearchgate.net | Duplex DNA. tandfonline.com |

| Benzothiazole (B30560) Derivatives | Groove Binding, Intercalation. nih.gov | Duplex DNA, DNA:RNA Hybrids, Triplex DNA. nih.gov |

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

In the context of 4-(4-Phenylbutyl)benzoic acid and its analogs, molecular docking simulations can be employed to predict their binding affinity and mode of interaction with various biological targets. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to investigate their potential as inhibitors of enzymes like SARS-CoV-2 main protease and carbonic anhydrase. nih.govnih.govniscpr.res.in These simulations provide detailed information about the binding energy and the specific amino acid residues involved in the interaction.

A typical molecular docking workflow involves the following steps:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: The 3D structure of the compound, in this case, this compound, is generated and optimized.

Docking calculation: A docking program is used to explore the possible binding poses of the ligand within the active site of the protein.

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key interactions.

The results of molecular docking studies can be presented in a tabular format, summarizing the binding energies and interacting residues for a series of compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzoic acid derivative 1 | SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145, GLU166 |

| Benzoic acid derivative 2 | Carbonic anhydrase II | -8.2 | HIS94, HIS96, THR199 |

| This compound (Hypothetical) | Target X | Predicted Value | Predicted Residues |

This table presents hypothetical data for illustrative purposes, based on findings for other benzoic acid derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and dynamics of a ligand-protein complex, offering insights that are not accessible through static docking studies.

For this compound, MD simulations can be used to:

Assess the stability of the docked pose over time.

Analyze the flexibility of the ligand and the protein's active site.

Calculate the binding free energy with higher accuracy.

Identify key residues that are crucial for the binding and activity of the compound.

Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in different environments, providing insights into its collective dynamics and intermolecular interactions. rsc.orgrsc.orgresearchgate.net Such studies can reveal how the phenylbutyl side chain of this compound might influence its conformational flexibility and interactions within a binding pocket. The stability of a ligand-protein complex during an MD simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time.

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netredalyc.org This method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Given the scaffold of this compound, virtual screening could be employed to explore its potential to interact with a wide range of biological targets, thus identifying novel biological activities. For example, virtual screening of benzoic acid derivatives has been used to identify potential inhibitors of fungal enzymes and to discover compounds with quorum sensing agonistic activity. redalyc.orgnih.gov

The process of virtual screening can lead to the identification of "hit" compounds that can be further optimized for improved activity and selectivity.

| Screening Method | Compound Library | Identified Hits | Potential Biological Activity |

| Structure-Based Virtual Screening | ZINC Database | Benzoic acid analogs | Anticancer |

| Ligand-Based Virtual Screening | PubChem | Phenyl-substituted benzoic acids | Antifungal |

This table provides examples of virtual screening applications for discovering bioactive benzoic acid derivatives.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico methods for predicting ADME properties have become increasingly popular as they can provide early warnings about potential pharmacokinetic issues, thereby reducing the time and cost associated with experimental studies. tdcommons.ai

For a research compound like this compound, various computational models can be used to predict its ADME profile. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Several online tools and software packages are available for ADME prediction, such as SwissADME and ADMETlab 2.0. stmjournals.com

A comprehensive in silico ADME prediction for this compound would typically include the parameters listed in the table below.

| ADME Property | Predicted Value | Interpretation |

| Absorption | ||

| - Caco-2 Permeability | High | Good intestinal absorption |

| - Human Intestinal Absorption | >90% | Well absorbed from the gut |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| - Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| - Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms | Low potential for drug-drug interactions |

| Excretion | ||

| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Primarily excreted through other pathways |

Note: The values in this table are hypothetical and serve as an example of a typical in silico ADME prediction report.

These computational predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental investigations. rsc.org

Preclinical Pharmacological and Toxicological Research

In Vitro Assays for Biological Efficacy and Selectivity

No publicly accessible scientific studies detailing the in vitro biological efficacy or selectivity of 4-(4-Phenylbutyl)benzoic acid were identified. Information regarding its specific molecular targets, potency, and selectivity in various cellular or biochemical assays is not available in the reviewed literature.

In Vivo (Animal Model) Studies for Efficacy and Proof-of-Concept

A comprehensive search of scientific databases yielded no published in vivo studies on this compound. Consequently, there is no available data to establish its efficacy or provide proof-of-concept in any animal models of disease.

Early-Stage Toxicological Assessments in Non-Human Models (e.g., Aquatic Organisms like Daphnia magna, Human Cell Lines)

Specific toxicological data for this compound in non-human models, such as the aquatic organism Daphnia magna or in human cell lines, is not present in the available literature. While general toxicological profiles of other benzoic acid derivatives have been investigated, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Pharmacokinetic Characterization in Preclinical Species

There is a lack of published research on the pharmacokinetic properties of this compound in any preclinical species. Data on its absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial for understanding its behavior in a biological system, have not been reported.

Advanced Research Applications and Potentials

Development as Chemical Probes for Biological Systems

The structure of 4-(4-Phenylbutyl)benzoic acid makes it and its derivatives suitable scaffolds for designing chemical probes to investigate biological systems. The para-substituted benzoic acid motif is recognized as an effective framework for interacting with biological targets.

Application in Target Validation Studies

While direct studies validating specific biological targets with this compound are not extensively documented, the broader class of para-substituted benzoic acid derivatives serves as an ideal scaffold for developing optimized probes and enzyme inhibitors. rsc.orgresearchgate.net For instance, researchers have successfully identified para-substituted benzoic acid derivatives as potent, competitive inhibitors of protein phosphatases like Slingshot, which are involved in cell migration and represent potential therapeutic targets in oncology. The strategic positioning of different substituents on the benzoic acid ring allows for the fine-tuning of interactions with target proteins. This established utility suggests that this compound could serve as a foundational structure for developing novel probes aimed at validating enzymes and receptors where its specific lipophilic tail could confer selectivity or affinity. The cytochrome P450 enzyme CYP199A4, for example, shows a strong preference for oxidizing para-substituted benzoic acids, making this class of compounds useful for investigating the enzyme's mechanism. rsc.orgresearchgate.net

Use as Photoswitchable Agonists (for related analogues)

Photoswitchable ligands are molecules that can be reversibly activated or deactivated with light, offering precise spatiotemporal control over biological processes. This is often achieved by incorporating a photoisomerizable group, such as an azobenzene, into the structure of a known agonist or antagonist. nih.gov This approach has been used to create selective allosteric agonists for G protein-coupled receptors (GPCRs) that can be controlled by specific wavelengths of light. nih.gov

Although this compound itself is not a photoswitchable agonist, its structure represents a viable starting point for the design of such advanced chemical tools. By analogy with other scaffolds, its derivatives could be synthetically modified to include photoswitchable moieties. For example, a recent study reported the development of the first photoactivatable STING (stimulator of interferon genes) agonist by shielding the pharmacophores of a dimerized agonist with photoremovable protecting groups. nih.gov This strategy allows the drug to remain inert until it reaches a target area, where it can be activated by light, minimizing systemic side effects. nih.gov A similar concept could theoretically be applied to analogues of this compound to develop novel, light-activated therapeutic agents or research probes.

Intermediary Role in Complex Organic Synthesis (e.g., Pranlukast intermediate)

One of the most well-documented applications of this compound is its role as a key chemical intermediate in the multi-step synthesis of the pharmaceutical drug Pranlukast. Pranlukast is a leukotriene receptor antagonist used for the treatment of asthma.

The table below outlines the key molecules involved in the synthesis step where this compound is utilized.

| Role in Synthesis | Compound Name |

|---|---|

| Key Intermediate | This compound |

| Amine-containing Core | 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran |

| Intermediate Product | 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone |

| Final Active Pharmaceutical Ingredient | Pranlukast |

Potential Applications in Materials Science and Engineering (e.g., Mesogenic Properties of derivatives)

The molecular structure of this compound is analogous to that of 4-n-alkoxybenzoic acids, a class of compounds well-known for their thermotropic liquid crystal (mesogenic) properties. researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them crucial for technologies like electronic displays. nih.govtandfonline.com

The mesogenic behavior of these molecules arises from their shape anisotropy—they are typically composed of a rigid core and one or more flexible terminal chains. In the case of 4-n-alkoxybenzoic acids, the rigid core is the benzoic acid group, which can form hydrogen-bonded dimers, and the flexible part is the alkoxy chain. nih.govresearchgate.net These dimers self-assemble into ordered fluid phases (nematic or smectic) over specific temperature ranges. researchgate.net

Given this precedent, derivatives of this compound are strong candidates for the development of novel liquid crystal materials. The phenylbutyl group provides a flexible tail, while the benzoic acid provides the rigid, hydrogen-bonding core. By synthetically modifying the length and nature of the flexible chain or altering the rigid core, it is possible to tune the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). nih.govsemanticscholar.org This makes derivatives of this compound promising targets for research in advanced materials and electro-optical applications. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.